8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule that features a benzyloxy group attached to a phenyl ring, which is further connected to an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Attachment to the Phenyl Ring: The phenyl ring with the benzyloxy group is then subjected to a Friedel-Crafts acylation reaction to introduce the methanone group.
Formation of the Azabicyclo Octane Structure: The final step involves the formation of the azabicyclo octane structure through a series of cyclization reactions, often catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hydroxyl derivative.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the azabicyclo octane structure can interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
(3-(benzyloxy)phenyl)methanone: Lacks the azabicyclo octane structure, making it less complex.
(3-(benzyloxy)phenyl)ethanone: Similar structure but with an ethanone group instead of methanone.
(3-(benzyloxy)phenyl)propanoic acid: Contains a propanoic acid group instead of the methanone group.
Uniqueness
8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: is unique due to the presence of the azabicyclo octane structure, which imparts specific steric and electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-21(22-18-9-5-10-19(22)13-12-18)17-8-4-11-20(14-17)24-15-16-6-2-1-3-7-16/h1-9,11,14,18-19H,10,12-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTUFVWETBLFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.